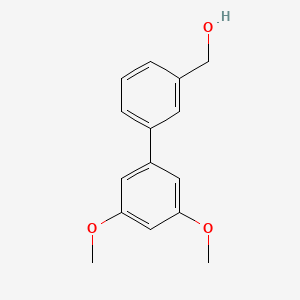
3-(3,5-Dimethoxyphenyl)benzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol is an organic compound with the molecular formula C15H16O3 It is a derivative of biphenyl, featuring methoxy groups at the 3’ and 5’ positions and a methanol group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and phenylboronic acid.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 3,5-dimethoxybenzaldehyde and phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the biphenyl core.
Reduction: The resulting biphenyl aldehyde is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of (3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: (3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)ketone.
Reduction: (3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)methane.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of (3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to the donation of hydrogen atoms from the methanol group, neutralizing free radicals. The methoxy groups also play a role in stabilizing the resulting radicals, enhancing the compound’s overall antioxidant capacity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3’,5’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol: Similar structure but with the methanol group at the 4 position.
(3’,5’-Dimethoxy-[1,1’-biphenyl]-2-yl)methanol: Similar structure but with the methanol group at the 2 position.
(3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
(3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The presence of methoxy groups at the 3’ and 5’ positions enhances its stability and reactivity, making it a valuable compound in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C15H16O3 |
|---|---|
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
[3-(3,5-dimethoxyphenyl)phenyl]methanol |
InChI |
InChI=1S/C15H16O3/c1-17-14-7-13(8-15(9-14)18-2)12-5-3-4-11(6-12)10-16/h3-9,16H,10H2,1-2H3 |
InChI-Schlüssel |
INYLEGYMDVUHLG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C2=CC=CC(=C2)CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


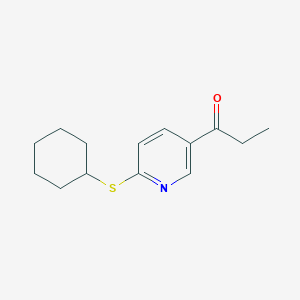
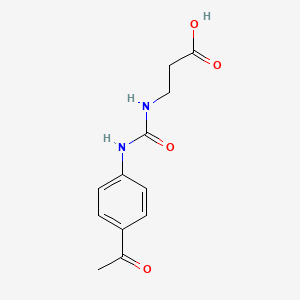
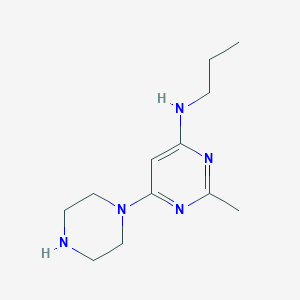
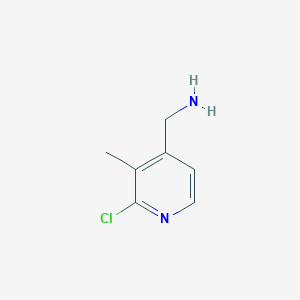
![2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid](/img/structure/B13001189.png)

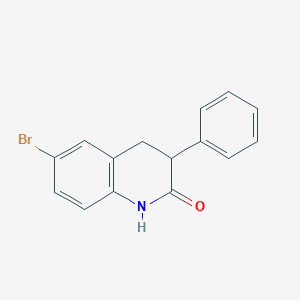
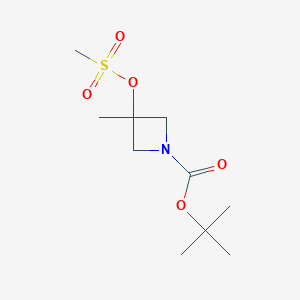
![2-(4-Chlorophenyl)-7-ethoxy-5-(4-nitrophenyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B13001204.png)
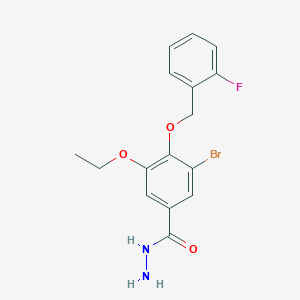
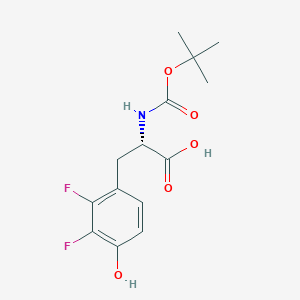
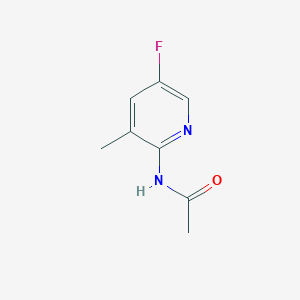

![4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole](/img/structure/B13001237.png)
